



## Application of Mass Spectrometry in Studying Platinum-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Platinum-based drugs, such as cisplatin, carboplatin, and oxaliplatin, are among the most effective and widely used chemotherapeutic agents. Their primary mechanism of action involves binding to nuclear DNA, forming platinum-DNA adducts that distort the DNA structure, inhibit replication and transcription, and ultimately trigger apoptosis in cancer cells.[1][2][3] The formation and repair of these adducts are critical determinants of both the therapeutic efficacy and the toxicity of these drugs.[4] Consequently, the precise identification and quantification of platinum-DNA adducts are paramount for understanding drug mechanisms, developing new platinum agents, and predicting clinical outcomes.[5][6]

Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the sensitive and specific analysis of platinum-DNA adducts.[7][8] Various MS techniques, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with liquid chromatography (LC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), offer unique advantages for both the quantification of total platinum bound to DNA and the structural characterization of specific adducts.[9][10][11]

These application notes provide an overview of the methodologies and protocols for studying platinum-DNA adducts using mass spectrometry, tailored for researchers, scientists, and drug



development professionals.

# Key Mass Spectrometry Techniques Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting platinum at parts-per-billion (ppb) or even lower concentrations, making it ideal for quantifying the total amount of platinum bound to DNA.[7][12] This method does not provide structural information about the adducts but offers excellent accuracy and precision for quantitative studies.[8][13]

### **Liquid Chromatography-Mass Spectrometry (LC-MS/MS)**

LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the mass analysis capabilities of tandem mass spectrometry. This powerful combination allows for the separation, identification, and quantification of specific platinum-DNA adducts, such as the major 1,2-intrastrand d(GpG) adduct of cisplatin.[11][14] The use of an internal standard is crucial for accurate and reproducible quantification.[14]

### Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a valuable technique for the analysis of larger molecules, including oligonucleotides containing platinum adducts.[9][15] It can be used to identify the formation of different types of adducts and to analyze DNA cross-linking patterns.[9][15]

### **Quantitative Data Summary**

The following tables summarize quantitative data on platinum-DNA adduct formation from various studies, showcasing the utility of mass spectrometry in different experimental systems.

Table 1: Platinum-DNA Adduct Levels in Peripheral Blood Leukocytes of Patients.[16]



| Patient Group                                  | Time Point          | Mean Pt-DNA Adduct Level<br>(fmol/μg DNA) ± SD |  |
|------------------------------------------------|---------------------|------------------------------------------------|--|
| In vitro incubation                            | -                   | 14.33 ± 14.71                                  |  |
| Healthy Volunteers (in vitro)                  | -                   | 23.4 ± 19.53                                   |  |
| Cisplatin/Carboplatin-based chemotherapy       | 1 h post-treatment  | 1.91 ± 3.59                                    |  |
| Cisplatin/Carboplatin-based chemotherapy       | 24 h post-treatment | 2.61 ± 3.35                                    |  |
| Cisplatin-treated patients                     | 24 h post-treatment | 3.15 ± 3.64                                    |  |
| Standard dose Carboplatin-<br>treated patients | 24 h post-treatment | 0.57 ± 0.73                                    |  |
| High-dose Carboplatin-treated patients         | 24 h post-treatment | 1.18 ± 1.06                                    |  |
| Responsive to chemotherapy                     | -                   | 3.23 ± 3.51                                    |  |
| Nonresponsive to chemotherapy                  | -                   | 2.34 ± 3.01                                    |  |

Table 2: Quantification of Cisplatin-d(GpG) Adducts in Ovarian Carcinoma Cell Lines and C57/BL6 Mice using UPLC-MS/MS.[11]

| Sample Type                  | Cisplatin Dose              | Adduct Level                                          |
|------------------------------|-----------------------------|-------------------------------------------------------|
| Ovarian Carcinoma Cell Lines | Biologically relevant doses | Quantifiable                                          |
| C57/BL6 Mice                 | Biologically relevant doses | Quantifiable                                          |
| Limit of Quantification      | -                           | 3 fmol or 3.7 adducts per 10 <sup>8</sup> nucleotides |

Table 3: Formation and Removal of Platinum-DNA Adducts in HCT116 Cells.[13]



| Cell Line                              | Treatment             | Time | Adduct<br>Removal | Half-life (t½) |
|----------------------------------------|-----------------------|------|-------------------|----------------|
| HCT116<br>(hMLH1-<br>deficient)        | Cisplatin             | 6 h  | ~19%              | 32 h           |
| HCT116+ch3<br>(hMLH1-<br>complemented) | Cisplatin             | 6 h  | ~19%              | 32 h           |
| HCT116                                 | Oxaliplatin (1 h)     | -    | -                 | -              |
| (Compared to Cisplatin)                | 56% of adducts formed |      |                   |                |

### **Experimental Protocols**

### Protocol 1: Quantification of Total Platinum-DNA Adducts by ICP-MS

This protocol is adapted from methodologies described for quantifying platinum accumulation in cellular DNA.[2][7]

- 1. Cell Culture and Treatment:
- Culture cancer cells (e.g., A2780 ovarian cancer cells) under standard conditions.[7]
- Treat cells with the desired concentration of the platinum drug (e.g., cisplatin) for a specified duration.
- 2. Isolation of DNA:
- Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit.
- Treat the DNA preparation with RNase to remove RNA contamination.[13]
- 3. Sample Digestion:



- Quantify the isolated DNA using a fluorometric method (e.g., Hoechst 33258).[13]
- Digest a known amount of DNA (e.g., 10 μg) in a small volume of high-purity nitric acid.[13]
- 4. ICP-MS Analysis:
- Dilute the digested samples to the appropriate volume with deionized water.
- Prepare platinum standard solutions for calibration.
- Analyze the samples using an ICP-MS instrument, monitoring the signal for <sup>195</sup>Pt.[10]
- Quantify the platinum content based on the calibration curve.
- 5. Data Analysis:
- Calculate the amount of platinum per microgram of DNA.
- The phosphorus content can also be monitored (<sup>31</sup>P) to normalize the data to the amount of DNA.[10]

### Protocol 2: Analysis of Specific Platinum-DNA Adducts by UPLC-MS/MS

This protocol is based on the method developed for the quantification of cisplatin 1,2-intrastrand guanine-guanine adducts.[11][14]

- 1. DNA Isolation and Enzymatic Hydrolysis:
- Isolate genomic DNA from cells or tissues treated with a platinum drug.
- Add a known amount of a stable isotope-labeled internal standard (e.g., <sup>15</sup>N<sub>10</sub>-labeled cisplatin-d(GpG) adduct).[11]
- Perform enzymatic hydrolysis of the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
- 2. Sample Purification:



- Purify the digested sample to remove enzymes and other interfering substances. This can be achieved by centrifugal filtration or solid-phase extraction.[14]
- For enhanced sensitivity, an HPLC fraction collection step can be included to enrich the platinated adducts.[14]
- 3. UPLC-MS/MS Analysis:
- Inject the purified sample onto a UPLC system coupled to a tandem mass spectrometer.
- Use a suitable column (e.g., HSS T3) for chromatographic separation.
- Operate the mass spectrometer in the selective reaction monitoring (SRM) mode.
- Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. For cisplatin-d(GpG), this could be m/z 412.5 → 248.1, and for the <sup>15</sup>N<sub>10</sub>-labeled internal standard, m/z 417.5 → 253.1.[11]
- 4. Quantification:
- Generate a calibration curve using known amounts of the adduct standard and the internal standard.
- Quantify the amount of the specific adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

# Visualizations Signaling and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: Experimental workflow for mass spectrometry analysis of platinum-DNA adducts.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 4. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of cisplatin 1,2-intrastrand guanine-guanine DNA adducts in human leukocytes by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Speciation studies of cis-platin adducts with DNA nucleotides via elemental specific detection (P and Pt) using liquid chromatography-inductively coupled plasma-mass spectrometry and structural characterization by electrospray mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Development of an ultraperformance liquid chromatography/mass spectrometry method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an ultra performance LC/MS method to quantify cisplatin 1,2 intrastrand guanine-guanine adducts PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or carboplatin-based chemotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Mass Spectrometry in Studying Platinum-DNA Adducts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056626#application-of-mass-spectrometry-instudying-platinum-dna-adducts]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com